

Biochemical Characterization of ML-005: A Technical Guide

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Compound of Interest		
Compound Name:	ML005	
Cat. No.:	B1663241	Get Quote

This guide provides an in-depth overview of the biochemical properties of ML-005, a novel esterase identified through functional metaproteomics. The information is intended for researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug development who are interested in the catalytic activity and stability of this enzyme.

Executive Summary

ML-005 is a newly discovered lipolytic enzyme that has been successfully expressed in Escherichia coli and subjected to comprehensive biochemical characterization. It exhibits a preference for short-chained substrates, classifying it as an esterase. The enzyme demonstrates robust activity and stability across a range of environmental conditions, making it a person of interest for various industrial and biotechnological applications. This document summarizes its key enzymatic parameters, stability profile, and the experimental methodologies used for its characterization.

Enzymatic Activity and Substrate Specificity

ML-005 displays catalytic activity towards p-nitrophenyl (pNP) esters, with a marked preference for short-chain fatty acid esters. The highest activity is observed with p-nitrophenyl-butyrate, establishing this as the preferred substrate for this enzyme.[1]

Catalytic Triad



Through homology analysis and site-directed mutagenesis, the catalytic triad of ML-005, essential for its hydrolytic activity, has been identified as:

- Serine-99 (Ser-99)
- Aspartic acid-164 (Asp-164)
- Histidine-191 (His-191)[1]

Quantitative Enzymatic Parameters

The kinetic properties of ML-005 were determined using p-nitrophenyl-butyrate as the substrate. The enzyme follows Michaelis-Menten kinetics.[2] The key kinetic parameters are summarized in the table below.

Parameter	Value	Unit
Vmax	59.8	μM/min
Km	137.9	μМ
kcat	26	S ⁻¹
kcat/Km	1.88 x 10 ⁵	M ⁻¹ S ⁻¹

Table 1: Michaelis-Menten kinetic parameters for ML-005 with pNP-butyrate.[1][2]

Physicochemical Properties and Stability

The optimal conditions for ML-005 activity and its stability under various stressors have been extensively investigated.

Optimal pH and Temperature

ML-005 exhibits its highest catalytic activity under specific pH and temperature conditions:

Optimal pH: 8.0[1]



• Optimal Temperature: 45°C[1]

Stability Profile

The enzyme demonstrates significant stability over a wide range of conditions, as detailed in the following tables.

Condition	Relative Activity (%)
Temperature	
20-60°C (after 360 min)	>80%
рН	
pH 5-12	Most initial activity retained
pH 4	~50%
pH 13	Almost complete deactivation
Salt Concentration (NaCl)	
1-5M	Negligible effect
Table 2: Temperature, pH, and salt stability of ML-005.[1][2]	

Effects of Inhibitors, Metal Ions, and Solvents

The activity of ML-005 is influenced by various chemical agents.



Agent	Concentration	Effect on Relative Activity
Inhibitors		
PMSF	1 mM	Almost complete inhibition[2]
DTT	Not specified	No significant effect[1]
EDTA	Not specified	No significant effect[1]
β-mercaptoethanol	Not specified	No significant effect[1]
Metal Ions		
Cu ²⁺	1 mM	~50% inhibition[3]
Other metal ions	1 mM	Negligible effect[3]
Organic Solvents		
Methanol	10%	Retained 21% of activity[1]
Other organic solvents	Not specified	General inhibitory effect[2][3]
Detergents		
SDS	1%	Complete inactivation[1][2]
CHAPS	1%	Retained 66% of activity[2]
Table 3: Effects of various compounds on ML-005 activit	y.	

Experimental Protocols

The following sections detail the methodologies employed for the biochemical characterization of ML-005.

Heterologous Expression and Purification

The gene encoding ML-005 was expressed in Escherichia coli. The protein was then purified to homogeneity for subsequent biochemical assays.



Enzyme Activity Assay

The esterase activity of ML-005 was determined spectrophotometrically using p-nitrophenyl-butyrate as the substrate. The assay measures the release of p-nitrophenol at a specific wavelength.

Determination of Optimal pH and Temperature

To determine the optimal pH, the enzyme activity was measured in a series of buffers with varying pH values (ranging from pH 5 to 12).[1] The optimal temperature was identified by assaying the enzyme's activity at different temperatures (ranging from 20 to 60°C).[2]

Stability Studies

- Temperature Stability: The enzyme was incubated at various temperatures for a defined period (360 minutes), and the residual activity was measured.[1]
- pH Stability: ML-005 was incubated in buffers of different pH values, and its remaining activity was subsequently assayed under optimal conditions.[1]
- Salt Tolerance: The enzyme was incubated in solutions with increasing concentrations of NaCl (1-5M), and its activity was measured.[1]

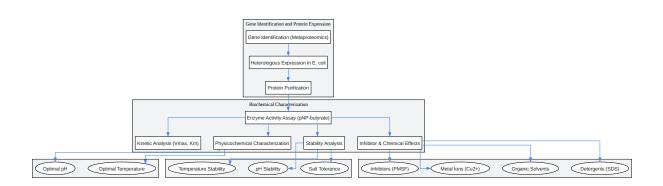
Inhibition and Chemical Effects Studies

The effect of various compounds on ML-005 activity was assessed by pre-incubating the enzyme with the respective inhibitor, metal ion, organic solvent, or detergent before adding the substrate and measuring the residual activity.

Visualizations

Experimental Workflow for ML-005 Characterization



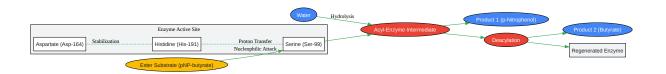


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Caption: Workflow for the biochemical characterization of ML-005.

Catalytic Mechanism of a Serine Hydrolase





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Caption: Generalized mechanism for a serine hydrolase like ML-005.

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References

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